molecular formula C15H24N2O2S B7582684 4-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)piperidin-2-one

4-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)piperidin-2-one

Cat. No. B7582684
M. Wt: 296.4 g/mol
InChI Key: IWVQNWSDONXWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)piperidin-2-one, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of hematological malignancies. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and other immune cells.

Mechanism of Action

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the survival and proliferation of B cells. BTK is also involved in the signaling pathways of other immune cells, such as mast cells and macrophages. TAK-659 binds to the active site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling pathways that are essential for the survival and proliferation of malignant B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in malignant B cells, as well as inhibit their proliferation and migration. It also modulates the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which allows for once-daily dosing.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, it also has some limitations, such as its solubility and stability in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Therefore, proper formulation and delivery systems need to be developed to overcome these limitations.

Future Directions

There are several future directions for the development of TAK-659 and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to treatment and guide patient selection. Another area of focus is the combination of BTK inhibitors with other drugs, such as immune checkpoint inhibitors and epigenetic modulators, to enhance their anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties is also an active area of research.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key step is the formation of the spirocyclic ring system, which is achieved by a cyclization reaction between a thiolactam and an azaspiroalkane. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has shown potent anti-tumor activity in these models, both as a single agent and in combination with other drugs. TAK-659 has also been studied in non-clinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown promising results.

properties

IUPAC Name

4-(1-thia-4-azaspiro[5.5]undecane-4-carbonyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c18-13-10-12(4-7-16-13)14(19)17-8-9-20-15(11-17)5-2-1-3-6-15/h12H,1-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVQNWSDONXWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CCS2)C(=O)C3CCNC(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.